molecular formula C10H10N2OS B2791104 4-Cyclobutoxythieno[2,3-d]pyrimidine CAS No. 2195941-55-8

4-Cyclobutoxythieno[2,3-d]pyrimidine

Cat. No.: B2791104
CAS No.: 2195941-55-8
M. Wt: 206.26
InChI Key: ZXNBIVDTVYEHFV-UHFFFAOYSA-N
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Description

4-Cyclobutoxythieno[2,3-d]pyrimidine is a synthetic small molecule based on the thienopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Thienopyrimidines are recognized as bioisosteres of quinazolines and natural purine bases, which allows them to interact with a variety of enzymatic targets, making them highly valuable in pharmaceutical research . This compound is of significant interest primarily in the field of oncology research. Derivatives of thieno[2,3-d]pyrimidine have demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) , lung cancer (A549, PC-9) , and others. The core scaffold is frequently investigated as an inhibitor of protein kinases, which are key regulators of cell growth and survival and are prominent targets in cancer therapy . Specific thieno[2,3-d]pyrimidine analogues have been designed and shown to inhibit critical kinases such as EGFR, HER2, VEGFR-2, and FLT3, often leading to the induction of apoptosis and cell cycle arrest in cancer cells . The cyclobutoxy substituent at the 4-position is a strategic modification that can influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a promising candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules. It serves as a valuable tool for probing biological mechanisms, screening for new therapeutic agents, and advancing hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

4-cyclobutyloxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-7(3-1)13-9-8-4-5-14-10(8)12-6-11-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBIVDTVYEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclobutoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidin-4-ones, which can then be further modified to introduce the cyclobutoxy group . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

4-Cyclobutoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclobutoxythieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators such as prostaglandin E2 . The compound may also interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 4-Position

The 4-position of thieno[2,3-d]pyrimidine is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at 4-Position Key Features Biological Implications (Inferred) Reference
4-Cyclobutoxythieno[2,3-d]pyrimidine Cyclobutoxy Bulky ether group; high lipophilicity, moderate steric hindrance Improved metabolic stability, target selectivity
4-Methoxythieno[2,3-d]pyrimidine Methoxy Small ether group; low steric hindrance, higher polarity Reduced cellular permeability
4-(Dialkylamino)thieno[2,3-d]pyrimidine Dialkylamino Flexible amine group; hydrogen-bonding capability Enhanced receptor binding affinity
4-Anilinothieno[2,3-d]pyrimidine Anilino Aromatic amine; planar structure, π-π stacking potential Kinase inhibition (e.g., EGFR, VEGFR2)
6-Phenylthieno[2,3-d]pyrimidine Phenyl (at 6-position) Extended aromatic system; increased molecular weight DNA intercalation or topoisomerase inhibition


Key Observations :

  • Hydrogen Bonding: Anilino and dialkylamino analogs may exhibit stronger target binding due to hydrogen-bond interactions, but their metabolic stability could be inferior to ether-based derivatives like 4-cyclobutoxy .
  • Aromatic Extensions : 6-Phenyl derivatives (e.g., Figure 12C, D in ) introduce additional π-π interactions, which may broaden therapeutic mechanisms but increase molecular weight, affecting solubility .
Core Structure Modifications

Thieno[2,3-d]pyrimidine derivatives with fused rings or heteroatom substitutions (e.g., pyrido, furo) exhibit distinct properties:

Compound Class Core Modification Key Differences from Thieno[2,3-d]pyrimidine Reference
Pyrido[4,3-d]pyrimidine (Figure 4A) Pyridine fused to pyrimidine Increased basicity; altered electronic profile
Furo[2,3-d]pyrimidine (Figure 17A) Furan fused to pyrimidine Reduced sulfur content; altered metabolic pathways
Fused Cycloheptane Derivatives (Figure 12H) Cycloheptane ring fusion Enhanced rigidity; potential for allosteric modulation



Key Observations :

  • Electronic Effects : Pyrido-fused systems (e.g., pyrido[4,3-d]pyrimidine) may exhibit stronger basicity, influencing ionizability and membrane penetration .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Cyclobutoxythieno[2,3-d]pyrimidine derivatives?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[2,3-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution at the 4-position using cyclobutanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Cyclization reactions to form the fused thieno-pyrimidine ring system, often catalyzed by Pd or Cu in solvent systems like DMSO .
  • Purification via column chromatography and characterization using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How can the thermal stability and reactivity of this compound be evaluated in experimental settings?

  • Thermogravimetric Analysis (TGA) provides data on decomposition temperatures, critical for assessing suitability in high-temperature reactions .
  • Kinetic stability studies under varying pH (e.g., 3–10) and solvent conditions (e.g., aqueous vs. organic media) reveal susceptibility to hydrolysis or oxidation .
  • Reactivity screening with electrophiles (e.g., alkyl halides) or nucleophiles (e.g., amines) identifies reactive sites on the thieno[2,3-d]pyrimidine scaffold .

Q. What spectroscopic techniques are essential for characterizing structural modifications?

  • ¹H/¹³C NMR : Assigns proton environments and confirms cyclobutoxy group attachment .
  • IR Spectroscopy : Detects functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for the cyclobutoxy moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thieno[2,3-d]pyrimidine core) influence biological activity?

Studies on analogous compounds show:

  • Electron-withdrawing groups (e.g., Cl at the 6-position) enhance kinase inhibition by increasing electrophilicity at the active site .
  • Bulky substituents (e.g., cyclobutoxy vs. ethoxy) improve metabolic stability but may reduce solubility, requiring formulation optimization .
  • Stereochemical effects : For example, enantiomeric forms of similar derivatives exhibit differing binding affinities to CYP450 enzymes .

Table 1 : Structure-Activity Relationship (SAR) Trends in Thieno[2,3-d]pyrimidines

Substituent PositionModificationImpact on Activity
4-positionCyclobutoxy↑ Metabolic stability, ↓ solubility
2-positionMethyl↑ Selectivity for kinase targets
6-positionHalogen↑ Enzymatic inhibition potency

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
  • Pharmacokinetic modeling : Track bioavailability and half-life in rodent models to correlate in vitro potency with in vivo outcomes .
  • Off-target screening : Use proteome-wide assays (e.g., KINOMEscan) to identify confounding interactions .

Q. How can computational methods guide the design of this compound derivatives?

  • Molecular docking : Predict binding modes to targets like VEGFR2 or EGFR using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with antimicrobial activity .
  • DFT calculations : Analyze electron density maps to prioritize synthetic routes for novel analogs .

Q. What are the key challenges in optimizing this compound for preclinical studies?

  • Solubility-Permeability Trade-off : Cyclobutoxy groups enhance lipophilicity but require nanoformulation (e.g., liposomes) for delivery .
  • Metabolic Degradation : CYP3A4-mediated oxidation of the thieno ring necessitates prodrug strategies or metabolic blockers .
  • Toxicity Profiling : Screen for hepatotoxicity using primary hepatocyte models and mitochondrial stress assays .

Methodological Guidance

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to kinases by measuring protein denaturation shifts .
  • Western Blotting : Monitor downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .
  • Fluorescence Polarization : Quantify competitive displacement of labeled probes in receptor-binding assays .

Q. Best practices for analyzing conflicting data in structure-activity studies

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., cyclobutoxy vs. smaller alkoxy groups) .
  • Conditional Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) to reconcile divergent synthetic yields .
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How to assess metabolic stability in early-stage development?

  • Microsomal Incubation : Measure half-life in human liver microsomes (HLM) with NADPH cofactors .
  • LC-MS/MS Metabolite ID : Identify major Phase I/II metabolites using fragmentation patterns .
  • Permeability Assays : Use Caco-2 monolayers to predict intestinal absorption and BBB penetration .

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